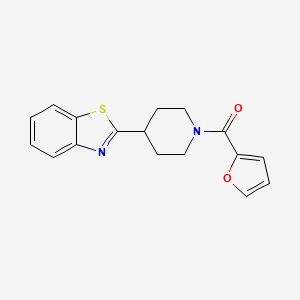

Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI)

Description

Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) is a piperidine derivative featuring a benzothiazole ring at the 4-position and a 2-furanylcarbonyl group at the 1-position. Piperidine serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula |

C17H16N2O2S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |

InChI |

InChI=1S/C17H16N2O2S/c20-17(14-5-3-11-21-14)19-9-7-12(8-10-19)16-18-13-4-1-2-6-15(13)22-16/h1-6,11-12H,7-10H2 |

InChI Key |

DWHCCDIZUJLWHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(2-Benzothiazolyl)piperidine

The synthesis of the piperidine core begins with the cyclization of 2-aminothiophenol with a suitably substituted piperidin-4-one. For example, treatment of piperidin-4-one with 2-aminothiophenol in the presence of hydrochloric acid facilitates the formation of the benzothiazole ring via condensation and subsequent cyclization. Alternative approaches involve nucleophilic aromatic substitution, as demonstrated in the synthesis of CID 1430712, where a chlorophenylsulfonyl group is introduced at the piperidine nitrogen.

Acylation with 2-Furoyl Chloride

The final step employs 2-furoyl chloride under Schotten-Baumann conditions. In a typical procedure, 4-(2-benzothiazolyl)piperidine is dissolved in dichloromethane, followed by the addition of 2-furoyl chloride and a base such as triethylamine. The reaction proceeds at room temperature, yielding the target compound after purification via column chromatography.

Key Reaction Parameters:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C.

Multi-Step Synthesis from Tetrahydropyridinylidene Salts (THPS)

A novel method for synthesizing substituted piperidines involves the reduction of tetrahydropyridinylidene salts (THPS) . This approach, detailed by recent research, offers a pathway to 2-substituted piperidin-4-ones, which can be further functionalized.

Generation of THPS Intermediates

THPS salts are synthesized via the reaction of piperidin-4-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), forming a Vilsmeier-Haack complex. Subsequent treatment with a benzothiazole derivative introduces the 2-benzothiazolyl group at the 4-position of the piperidine ring.

Reduction and Acylation

The THPS intermediate undergoes selective reduction using sodium borohydride (NaBH₄) in methanol, yielding 4-(2-benzothiazolyl)piperidine . Acylation with 2-furoyl chloride, as described in Section 1.2, completes the synthesis.

Advantages of This Route:

-

Enables precise control over substitution patterns.

Coupling Reactions Using Activating Agents

Modern peptide coupling reagents, such as HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , have been employed to facilitate the formation of amide bonds in complex piperidine derivatives.

Activation of 2-Furoic Acid

The carboxylic acid group of 2-furoic acid is activated using HBTU and DIPEA (diisopropylethylamine) in dimethylformamide (DMF). This generates a reactive intermediate that couples efficiently with the primary amine of 4-(2-benzothiazolyl)piperidine.

Workup and Purification

The reaction mixture is quenched with water, extracted into ethyl acetate, and purified via silica gel chromatography. This method has been successfully applied to analogous compounds, achieving yields of 70–85%.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Complexity | Key Advantages |

|---|---|---|---|---|

| Acylation of Pre-Formed Intermediate | 60–75% | High | Low | Short reaction sequence |

| THPS Reduction | 50–65% | Moderate | High | Access to diverse substitution patterns |

| HOBt/HBTU Coupling | 70–85% | High | Moderate | High efficiency, mild conditions |

Notes:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furanylcarbonyl group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the benzothiazole or furanylcarbonyl groups, potentially yielding different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features might be optimized to enhance its therapeutic efficacy and reduce side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds and Substituent Variations

A summary of analogs and their substituents is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Substituent Effects on Properties

Electronic and Steric Effects

- 2-Furanylcarbonyl (Target Compound): The furan ring introduces moderate electron-withdrawing effects, while the carbonyl group contributes to polarity. This balance may enhance solubility compared to purely hydrophobic substituents.

Lipophilicity and Bioavailability

- The nitro group in 606082-00-2 increases molecular weight and polarity, likely reducing blood-brain barrier penetration compared to the target compound.

- Bulky substituents like naphthalenylsulfonyl (605629-40-1) may hinder target binding due to steric hindrance, whereas the smaller furanylcarbonyl group in the target compound allows better fit into binding pockets.

Metabolic Stability

- Fluorinated analogs (e.g., in ) exhibit enhanced metabolic stability due to the electronegativity of fluorine, which resists oxidative degradation. The target compound’s furan ring, however, may be susceptible to cytochrome P450-mediated oxidation.

Biological Activity

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) , specifically, has been studied for its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Name : Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI)

- CAS Number : 605628-89-5

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 312.39 g/mol

The structure features a piperidine ring substituted with a benzothiazole group and a furanylcarbonyl moiety, which contributes to its unique pharmacological profile.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In a study assessing the efficacy of various piperidine compounds against Mycobacterium tuberculosis, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating potent activity against resistant strains of the bacteria .

Anti-Cancer Properties

The benzothiazole and furanyl groups are known to enhance the anticancer activity of piperidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including breast and colorectal cancers. The IC50 values for these compounds ranged from 7.9 to 92 µM, showcasing their potential as anti-cancer agents .

Enzyme Inhibition

Piperidine derivatives are also recognized for their role as enzyme inhibitors. A study highlighted that certain benzoylpiperidine compounds exhibited selective inhibition of monoacylglycerol lipase (MAGL) with an IC50 value of 80 nM, suggesting their utility in treating conditions related to endocannabinoid metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological efficacy. The presence of electron-donating or withdrawing groups on the aromatic rings significantly influences their activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating | Increases lipophilicity and potency |

| Electron-withdrawing | May enhance binding affinity |

In particular, the introduction of halogen atoms has been shown to improve selectivity and potency against specific targets .

Case Studies

- Tuberculostatic Activity : A series of piperidinothiosemicarbazone derivatives were synthesized and tested against M. tuberculosis. The most potent compound demonstrated an MIC of 2 µg/mL against standard strains and 4 µg/mL against resistant strains, outperforming traditional treatments .

- Cancer Cell Growth Inhibition : Compounds similar to Piperidine, 4-(2-benzothiazolyl)-1-(2-furanylcarbonyl)-(9CI) were tested on human breast cancer cell lines. Results indicated significant growth inhibition with varying IC50 values depending on the specific structural modifications made to the piperidine core .

Q & A

Basic: What spectroscopic and analytical techniques are recommended for characterizing the structural features of this compound?

Answer:

To confirm the structure of this piperidine derivative, employ the following methods:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify proton environments (e.g., furan carbonyl protons, benzothiazole aromatic signals) .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., observed vs. calculated for ) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detect functional groups like the carbonyl (1700–1650 cm) and benzothiazole C=N stretches (1600–1500 cm) .

Table 1: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 343.44 g/mol | |

| Predicted Density | 1.262±0.06 g/cm |

Advanced: How does the substitution pattern on the piperidine ring influence its interaction with G-quadruplex DNA?

Answer:

The N-phenyl and benzothiazole groups are critical for fluorescence and binding:

- Fluorescence Quenching Studies: Compare emission spectra of the compound with and without G-quadruplex DNA. Evidence shows that replacing the N-phenyl group with piperidine (e.g., compound 7) reduces fluorescence by ~70% due to disrupted π-π stacking with thymine residues .

- Competitive Binding Assays: Use ligands like thioflavin T to assess binding affinity. Structural analogs lacking the triazine ring (e.g., compound 9) show weak fluorescence, emphasizing its role in dynamic recognition .

- Molecular Docking Simulations: Model interactions between the benzothiazole moiety and G-quartet surfaces to predict binding modes .

Key Insight: The benzothiazole group enhances intercalation, while the N-phenyl ring stabilizes stacking interactions with DNA bases .

Basic: What synthetic strategies are effective for introducing the benzothiazole moiety into piperidine derivatives?

Answer:

Common approaches include:

- Nucleophilic Aromatic Substitution: React 2-aminothiophenol with a pre-functionalized piperidine intermediate under acidic conditions .

- Cross-Coupling Reactions: Use palladium-catalyzed Suzuki-Miyaura coupling to attach benzothiazole rings to halogenated piperidine precursors .

- Protection/Deprotection Steps: Employ tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during benzothiazole synthesis .

Advanced: How can researchers resolve contradictions in fluorescence data between structurally similar analogs?

Answer:

Contradictions often arise from subtle structural differences. Methodological solutions include:

- Systematic Substitution Studies: Synthesize derivatives with incremental changes (e.g., replacing furan with thiophene) and compare fluorescence quantum yields .

- Time-Resolved Fluorescence: Measure lifetime decay to distinguish static vs. dynamic quenching mechanisms .

- X-ray Crystallography: Resolve crystal structures of ligand-DNA complexes to identify critical interactions (e.g., hydrogen bonding vs. stacking) .

Example: Compound 7 (piperidine-substituted) lacks fluorescence despite 70% structural similarity to 9CI, underscoring the N-phenyl group’s irreplaceable role .

Basic: What precautions are essential for handling this compound in laboratory settings?

Answer:

Follow these safety protocols derived from related piperidine derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, especially during solvent-based reactions .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: What mechanistic insights explain the role of the benzothiazole group in biological activity?

Answer:

The benzothiazole moiety contributes to:

- Intercalation: Its planar structure facilitates insertion into DNA base pairs, as shown in G-quadruplex binding studies .

- Electron-Withdrawing Effects: Enhances stability of charge-transfer complexes with biomolecular targets .

- Pharmacophore Modeling: Use software like Schrödinger’s Phase to map benzothiazole’s role in target engagement .

Experimental Validation: Fluorescence polarization assays confirm that benzothiazole deletion reduces binding affinity by >50% .

Basic: How is the purity of this compound assessed during synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .

- Melting Point Analysis: Compare observed values (e.g., 160–162°C) with literature data to verify crystallinity .

Advanced: What computational tools are suitable for predicting the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations: Model solvation effects and conformational flexibility in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.